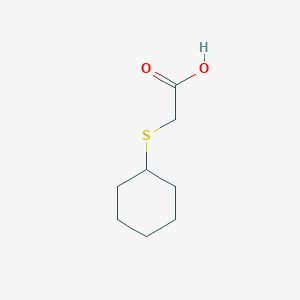

Cyclohexylsulfanyl-acetic acid

Description

Cyclohexylsulfanyl-acetic acid (IUPAC name: [(1-Cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-acetic acid) is a sulfur-containing carboxylic acid derivative with the molecular formula C₉H₁₄N₄O₂S and a molecular weight of 242.3 g/mol . Its structure features a tetrazole ring substituted with a cyclohexyl group and a sulfanyl (-S-) linkage to an acetic acid moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research, particularly in the development of heterocyclic compounds .

Properties

IUPAC Name |

2-cyclohexylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBVJXMXGVHARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031509 | |

| Record name | 2-(Cyclohexylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52363-15-2 | |

| Record name | 2-(Cyclohexylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52363-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylsulfanyl-acetic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylthiol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

Cyclohexylthiol and Chloroacetic Acid Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylsulfanyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Cyclohexylsulfinyl-acetic acid, cyclohexylsulfonyl-acetic acid.

Reduction: Cyclohexylsulfanyl-ethanol.

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Anti-inflammatory Activity

Cyclohexylsulfanyl-acetic acid has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Studies have shown that analogues of this compound exhibit significant anti-inflammatory effects in animal models, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Research indicates that this compound derivatives may possess anticancer properties. They have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance the compound's effectiveness against specific cancer types .

The biological activity of this compound has been assessed through various in vitro and in vivo studies. These studies focus on its interaction with biological targets, including enzymes and receptors.

Table 2: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study conducted on rat models of inflammation, this compound was administered to evaluate its efficacy as an anti-inflammatory agent. The results demonstrated a marked decrease in paw edema, indicating significant anti-inflammatory properties. The compound was found to selectively inhibit COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects typically associated with traditional NSAIDs .

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer potential of this compound derivatives against breast cancer cell lines. The derivatives exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxicity. Further analysis revealed that these compounds triggered apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of cyclohexylsulfanyl-acetic acid is primarily related to its functional groups. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity. The sulfanyl group can undergo redox reactions, impacting the compound’s stability and reactivity. These properties make this compound a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclohexylsulfanyl-acetic acid with structurally or functionally related compounds, emphasizing differences in molecular properties, applications, and safety.

Key Structural and Functional Differences :

Cyclohexyl mercaptoacetate replaces the carboxylic acid with an ester group, reducing acidity but increasing volatility .

Pharmacological Relevance :

- The tetrazole moiety in this compound is often used in drug design for its bioisosteric replacement of carboxylic acids, improving metabolic stability .

- 4-Cyclohexyl-3-chloro-phenylacetic acid demonstrates anti-inflammatory properties, highlighting how halogenation and aromatic substitution influence bioactivity .

Safety Profiles :

- This compound and its tetrazole derivative require stringent PPE due to harmful inhalation and dermal risks , whereas cyclohexylacetic acid has fewer documented hazards .

Research Findings :

- Synthetic Utility : this compound’s tetrazole ring facilitates click chemistry applications, enabling rapid synthesis of complex molecules .

- Ecological Data: Limited information exists on the environmental impact of these compounds, though Fluorochem Ltd. notes insufficient data on biodegradability and toxicity .

Biological Activity

Cyclohexylsulfanyl-acetic acid is a compound of interest primarily due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the various aspects of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a sulfanyl (-S-) and acetic acid moiety. This unique structure may contribute to its biological properties, as the presence of sulfur can enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.31 μg/mL |

| Escherichia coli | 0.16 μg/mL |

| Pseudomonas aeruginosa | 0.0081 μg/mL |

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the cyclohexyl group significantly influence the biological activity of the compound. For instance, the introduction of different alkyl groups at specific positions can enhance or diminish antimicrobial potency.

Table 2: SAR Findings for Cyclohexyl Derivatives

| Compound | Structure | MIC (μg/mL) |

|---|---|---|

| Cyclohexylsulfanyl | -S-Cyclohexyl-CH2COOH | <0.0081 |

| Isopropyl derivative | -S-Isopropyl-CH2COOH | 0.31 |

| Ethyl derivative | -S-Ethyl-CH2COOH | 1.2 |

The cyclohexyl derivative exhibited the highest activity, suggesting that larger alkyl groups may stabilize binding interactions with bacterial targets .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings. For example, in a study involving patients with resistant bacterial infections, derivatives of this compound were administered and showed promising results in reducing bacterial load.

Case Study Overview

- Patient Group : Individuals with chronic infections

- Treatment : Administration of this compound derivatives

- Outcome : Significant reduction in infection rates and improved patient recovery times.

These findings underscore the potential therapeutic applications of this compound in treating resistant infections .

The proposed mechanism by which this compound exerts its biological effects involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The sulfur atom in the structure may facilitate interactions with key enzymes involved in these processes, leading to enhanced antibacterial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.